dimethenamid OXA

描述

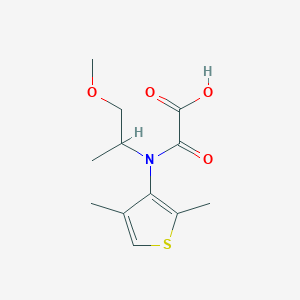

Dimethenamid oxanilic acid is a monocarboxylic acid that is oxoacetic acid substituted by a (2,4-dimethylthiophen-3-yl)(1-methoxypropan-2-yl)amino group at position 2. It is a metabolite of the herbicide dimethenamid . Dimethenamid oxanilic acid is known for its role in the environment as a degradation product of the herbicide dimethenamid, which is used to control annual grasses and certain broadleaf weeds .

准备方法

The preparation of dimethenamid oxanilic acid involves the degradation of dimethenamid. This process can occur through various pathways, including microbial metabolism and photolysis. In the environment, dimethenamid undergoes microbial degradation under anaerobic conditions, leading to the formation of dimethenamid oxanilic acid

化学反应分析

Dimethenamid oxanilic acid can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dimethenamid oxanilic acid could lead to the formation of more oxidized derivatives, while reduction could yield more reduced forms of the compound.

科学研究应用

Chemical Properties and Detection

Dimethenamid OXA is formed through the degradation of dimethenamid, which is a selective herbicide targeting annual grasses and certain broadleaf weeds. The detection of this compound in environmental samples is typically conducted using advanced analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC) : This method allows for the separation and quantification of this compound in complex mixtures, providing critical data for environmental monitoring .

- Mass Spectrometry : Often coupled with HPLC, mass spectrometry enhances the sensitivity and specificity of detecting this compound in soil and water samples .

Environmental Monitoring

This compound has been detected in groundwater, raising concerns about its persistence and potential health effects. A study indicated that trace amounts were found in 2% of samples from community wells, emphasizing the need for ongoing monitoring to assess its environmental impact . The Minnesota Department of Health has highlighted the importance of establishing guidance values based on health risk assessments to ensure safe levels in drinking water .

Toxicological Assessments

While comprehensive toxicity testing specific to this compound is limited, existing studies on its parent compound provide insights into potential health risks. Dimethenamid has been classified as a possible human carcinogen (Group C) by the EPA, which necessitates caution in exposure assessments . The lack of specific data on this compound's toxicity underscores the need for further research to evaluate its safety profile.

Regulatory Framework

The regulatory landscape surrounding this compound involves risk assessments conducted by agencies such as the Environmental Protection Agency (EPA). These assessments consider both acute and chronic exposure scenarios to establish reference doses that protect public health. The EPA's Integrated Risk Information System (IRIS) serves as a key resource for evaluating chemical risks, although challenges remain due to the influx of new chemicals entering commerce each year .

Case Studies

- Groundwater Contamination : A case study in Minnesota revealed that this compound was present in groundwater samples, prompting investigations into agricultural practices and their impact on water quality. This study highlighted the importance of understanding herbicide degradation products in assessing long-term environmental risks.

- Health Risk Assessment : Research conducted by health departments has focused on establishing health-based values (HBVs) for dimethenamid and its degradates. These assessments are critical for informing public health guidelines and ensuring safe drinking water standards.

作用机制

As a degradation product, dimethenamid oxanilic acid does not have a direct mechanism of action like its parent compound, dimethenamid. the formation of dimethenamid oxanilic acid in the environment involves microbial metabolism and photolysis. Microorganisms in the soil can break down dimethenamid under anaerobic conditions, leading to the formation of dimethenamid oxanilic acid . This process involves various enzymatic pathways that facilitate the degradation of the parent herbicide.

相似化合物的比较

Dimethenamid oxanilic acid can be compared with other similar compounds, such as:

Dimethenamid ethanesulfonic acid: Another degradation product of dimethenamid, which is formed through different metabolic pathways.

Flufenacet oxanilic acid: A degradation product of the herbicide flufenacet, which shares similar environmental fate characteristics with dimethenamid oxanilic acid.

The uniqueness of dimethenamid oxanilic acid lies in its specific formation pathway and its role as a degradation product of dimethenamid. Understanding its behavior and effects in the environment helps researchers assess the overall impact of herbicide use on ecosystems.

生物活性

Dimethenamid OXA is a significant degradate of the herbicide dimethenamid, which is primarily used for weed control in various agricultural settings. Understanding the biological activity of this compound is crucial for assessing its environmental impact, potential toxicity, and regulatory status. This article synthesizes existing research findings, case studies, and data to provide a comprehensive overview of this compound's biological activity.

This compound, chemically known as 2-chloro-N-(1-methyl-2-morpholinyl)-N-(2,6-dimethylphenyl)acetamide oxanilic acid, has the molecular formula and a molecular weight of approximately 273.34 g/mol. It is classified under the category of sulfonic acid derivatives and is formed through the degradation of dimethenamid in environmental conditions.

Toxicological Profile

- Acute Toxicity : Studies indicate that this compound exhibits low acute toxicity levels. In laboratory settings, the compound has shown no significant neurotoxic effects, with no developmental neurotoxicity required for further study .

- Chronic Toxicity : Chronic exposure assessments have identified potential liver toxicity. Increased liver weights and altered enzyme levels were observed in animal studies at higher doses . The reference dose (RfD) for chronic exposure has been established at 0.06 mg/kg-d, which is considered protective against potential cancer risks associated with its parent compound, dimethenamid .

- Developmental and Reproductive Toxicity : this compound has been associated with minor skeletal variations and post-implantation loss in developmental studies involving rats and rabbits . These effects occurred at doses that also exhibited maternal toxicity, indicating a potential risk during pregnancy.

Environmental Persistence

This compound has been detected in various environmental studies, particularly in water bodies near agricultural areas. Its presence raises concerns regarding its persistence and mobility in aquatic systems. A study conducted on herbicide transport near the Mississippi River highlighted the detection of dimethenamid and its degradates, including OXA, suggesting significant environmental distribution .

Case Study 1: Herbicide Transport Study

In a study conducted from 1999 to 2000 along the Mississippi River, researchers analyzed the transport of dimethenamid and its degradates. The findings revealed that both dimethenamid ESA (ethanesulfonic acid) and this compound were prevalent in water samples collected from agricultural runoff areas. This study underscored the importance of monitoring these compounds due to their potential ecological impacts .

Case Study 2: Toxicity Assessment Report

A comprehensive toxicity assessment report evaluated the effects of this compound on aquatic organisms. The report indicated that while acute toxicity was low, chronic exposure could lead to sub-lethal effects on fish and invertebrates, particularly affecting growth and reproductive success . These findings necessitate further investigation into long-term ecological impacts.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.34 g/mol |

| Chronic RfD | 0.06 mg/kg-d |

| Acute Toxicity (LD50) | >5000 mg/kg (oral in rats) |

| Environmental Detection | Present in Mississippi River study |

常见问题

Basic Research Questions

Q. How is dimethenamid OXA identified and quantified in environmental and biological samples?

Methodological Answer: this compound (oxanilic acid degradate) is typically identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its polar nature and low volatility. For environmental samples (e.g., groundwater), solid-phase extraction (SPE) pre-concentration is recommended to achieve detection limits below 0.1 µg/L . Structural confirmation relies on high-resolution mass spectrometry (HRMS) to differentiate it from other degradates like ESA (ethanesulfonic acid). Reference standards with CAS 380412-59-9 should be used for calibration .

Q. What frameworks guide toxicity assessment for this compound given limited chemical-specific data?

Methodological Answer: Regulatory bodies like the Minnesota Department of Health (MDH) and EPA derive Health-Based Values (HBVs) for this compound using extrapolation from the parent compound, dimethenamid. This approach assumes additive toxicity endpoints (developmental, hepatic, nervous, and reproductive systems) and applies safety factors to account for degradate-specific uncertainties . For example:

| Endpoint | HBV (µg/L) | Basis |

|---|---|---|

| Chronic exposure | 300 | Hepatic effects in parent compound |

| Subchronic exposure | 600 | Developmental toxicity in rats |

Q. How does this compound behave in soil and groundwater systems?

Methodological Answer: this compound exhibits moderate mobility in soil due to its solubility (log Kow < 1) and persistence under anaerobic conditions. Column leaching studies show a half-life of 30–90 days in aerobic soils, but this increases in saturated zones. Researchers should model transport using HYDRUS-1D or PRZM-3 software, incorporating site-specific organic carbon content and pH .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s potential neurotoxic effects?

Methodological Answer: In vitro studies using SH-SY5Y neuronal cells revealed that this compound disrupts acetylcholinesterase (AChE) activity at concentrations ≥50 µM. Transcriptomic analysis (RNA-seq) identified upregulation of oxidative stress markers (e.g., SOD1, CAT) and apoptosis pathways (CASP3). Researchers should validate findings using microelectrode arrays (MEAs) to assess real-time neuronal network disruption .

Q. How can contradictory data on this compound’s carcinogenic potential be resolved?

Methodological Answer: While dimethenamid is classified as a Group C "possible human carcinogen," its degradates lack sufficient data. To address contradictions, researchers should:

- Conduct Ames tests with metabolic activation (S9 fraction) to assess mutagenicity.

- Compare tumorigenic endpoints in in vivo models (e.g., Sprague-Dawley rats) using dose-response studies spanning 18–24 months.

- Apply Benchmark Dose (BMD) modeling to derive cancer-specific HBVs, as linear extrapolation may underestimate risks .

Q. What experimental designs optimize detection of this compound in complex matrices?

Methodological Answer: For complex biological matrices (e.g., liver tissue), QuEChERS extraction paired with ultra-performance LC (UPLC) and ion mobility spectrometry (IMS) improves selectivity. To mitigate matrix effects, use isotope-labeled internal standards (e.g., deuterated dimethenamid-d6) and validate recovery rates (70–120%) across spiked concentrations .

Q. How does this compound interact with orexin receptors in mammalian systems?

Methodological Answer: this compound shares structural homology with orexin receptor ligands. Competitive binding assays (e.g., using HEK293 cells expressing OX1 receptors) reveal weak antagonism (IC50 > 100 µM). For mechanistic insights, employ cryo-EM to resolve ligand-receptor complexes or calcium flux assays to quantify downstream signaling .

Q. Emerging Research Directions

Q. Can bioinformatics predict this compound’s role in chemoresistance pathways?

Methodological Answer: Recent studies in hepatocellular carcinoma (HCC) link OXA resistance to RBM8A-mediated epithelial-mesenchymal transition (EMT) . Researchers can:

- Use whole-genome microarrays to identify dysregulated pathways (e.g., HDAC9 upregulation).

- Validate targets via CRISPR-Cas9 knockdown and assess synergy with oxaliplatin using Chou-Talalay combination indices .

Q. What in silico models predict this compound’s environmental fate?

Methodological Answer: Molecular dynamics (MD) simulations parameterized with log Kow and soil sorption coefficients predict preferential accumulation in aquatic systems. Pair with quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates under varying redox conditions .

属性

IUPAC Name |

2-[(2,4-dimethylthiophen-3-yl)-(1-methoxypropan-2-yl)amino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-7-6-18-9(3)10(7)13(8(2)5-17-4)11(14)12(15)16/h6,8H,5H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYCASTVMCEOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037530 | |

| Record name | Dimethenamid OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380412-59-9 | |

| Record name | Dimethenamid OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。